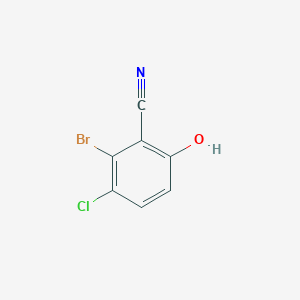
N1-benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide, also known as BEO, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEO is a small molecule that has been synthesized through a multi-step process, and its chemical structure has been confirmed through various analytical techniques.
Scientific Research Applications
Nootropic Activity and Synthesis
The compound N1-benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has been explored in the context of nootropic agents, which are substances that may improve cognitive function. A study on the synthesis of various 1,4-disubstituted 2-oxopyrrolidines and related compounds, including aminomethyl derivatives, investigated their potential for nootropic activity. These derivatives were synthesized through multiple chemical transformations, including treatment with carbonyl chlorides and ammonia, and evaluated for their cognitive-enhancing effects (Valenta, Urban, Taimr, & Polívka, 1994).
Affinity Towards 5-HT1A Receptors
Another significant area of research involving similar compounds focuses on their affinity towards 5-HT1A serotonin receptors. A study synthesized novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, evaluating their potential interactions with 5-HT1A receptors. These interactions were studied through docking studies and biological evaluation, highlighting the importance of the arylpiperazine moiety and the benzo[b]thiophene ring substitutions on binding affinity. This research indicates the potential for therapeutic applications targeting the serotonin system (Pessoa‐Mahana et al., 2012).
Structural Characterization and Biological Activities
The structural characterization of related compounds has also been a focus, with studies detailing the synthesis, characterization, and evaluation of their biological activities. For example, research on 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole explores its synthesis, crystal structure, and potential biological applications, emphasizing the relevance of structural analysis in understanding the pharmacological properties of such compounds (Ozbey, Kuş, & Göker, 2001).
Catalysis and Chemical Transformations
The compound and its derivatives have been explored for their catalytic properties, particularly in transfer hydrogenation reactions. Research on base-free transfer hydrogenation of ketones using related precatalysts demonstrates the utility of these compounds in facilitating chemical transformations, offering insights into their applications in synthetic chemistry (Ruff, Kirby, Chan, & O'Connor, 2016).
properties
IUPAC Name |
N-benzyl-N'-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-2-26-11-13-27(14-12-26)20(19-9-6-10-23-16-19)17-25-22(29)21(28)24-15-18-7-4-3-5-8-18/h3-10,16,20H,2,11-15,17H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCYCSHHSWYQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2730081.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2730085.png)

![1-Phenyl-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2730087.png)
![8-bromo-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2730088.png)


![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2730094.png)


![4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate](/img/structure/B2730101.png)

![(2-(Methylthio)pyridin-3-yl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2730103.png)
